molecular formula C10H21N B143487 3,3-Dimethyl-1-propan-2-ylpiperidine CAS No. 125943-35-3

3,3-Dimethyl-1-propan-2-ylpiperidine

Cat. No.: B143487
CAS No.: 125943-35-3
M. Wt: 155.28 g/mol
InChI Key: BNCCBNNWBGUGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-propan-2-ylpiperidine is a piperidine derivative characterized by two methyl groups at the 3-position and an isopropyl group (propan-2-yl) at the 1-position of the piperidine ring.

Properties

CAS No.

125943-35-3

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3,3-dimethyl-1-propan-2-ylpiperidine

InChI

InChI=1S/C10H21N/c1-9(2)11-7-5-6-10(3,4)8-11/h9H,5-8H2,1-4H3

InChI Key

BNCCBNNWBGUGCH-UHFFFAOYSA-N

SMILES

CC(C)N1CCCC(C1)(C)C

Canonical SMILES

CC(C)N1CCCC(C1)(C)C

Synonyms

Piperidine, 3,3-dimethyl-1-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from the Piperidine Family

Piperidine derivatives are widely studied due to their bioactivity. Key analogs include:

Compound Name Substituents Key Differences Potential Applications References
3-Aminopiperidine Amino group at 3-position Lacks methyl and isopropyl groups Intermediate in drug synthesis
3-Aminopiperidine dihydrochloride Amino group, hydrochloride salt Increased water solubility vs. neutral Pharmaceutical formulations
3,3-Dimethyl-1-propan-2-ylpiperidine 3,3-dimethyl, 1-isopropyl Enhanced lipophilicity and steric bulk Agrochemical lead compounds

Findings :

  • Dimethyl groups at the 3-position may stabilize the piperidine ring conformation, a feature absent in unsubstituted or mono-substituted analogs .

Dimethylamino-Substituted Compounds

Compounds with dimethylamino groups share electronic similarities:

Compound Name Core Structure Functional Groups Bioactivity Notes References
3-(Dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one Pyridinyl acryloyl Dimethylamino, conjugated enone Antimicrobial activity
Pheniramine (N,N-Dimethyl-3-phenylpropylamine) Phenylpropylamine Dimethylamino, aromatic ring Antihistamine
This compound Piperidine Dimethyl, isopropyl Underexplored bioactivity

Findings :

  • The dimethylamino group in compounds like Pheniramine enhances binding to histamine receptors due to its electron-donating nature . In contrast, the dimethyl groups in this compound may serve a steric rather than electronic role.

Impurities and Byproducts in Related Syntheses

Impurity profiles highlight stability differences:

Compound Relation to Target Stability Issues References
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Piperidine synthesis intermediate Prone to oxidation
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Bulkier aromatic substituent Lower solubility in polar solvents

Findings :

  • Unlike this compound, thiophene-containing analogs exhibit sensitivity to oxidative degradation, limiting their shelf life .
  • Aromatic extensions (e.g., naphthalen-ol) reduce solubility, whereas the isopropyl group in the target compound may balance lipophilicity and solubility better .

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